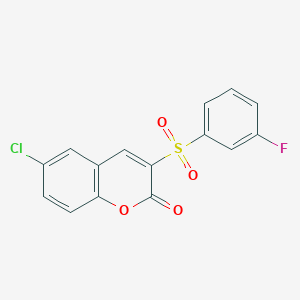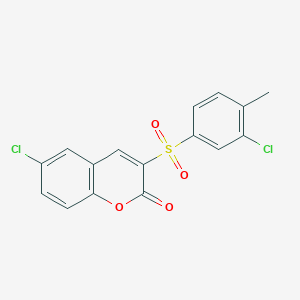
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one, or 6-CFBS, is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. It is a derivative of chromene, a type of heterocyclic aromatic organic compound, and is a colorless, crystalline solid at room temperature. 6-CFBS has been studied for its potential use in drug discovery, biochemistry, and other areas of scientific research.
Aplicaciones Científicas De Investigación
6-CFBS has been studied for its potential use in drug discovery, biochemistry, and other areas of scientific research. It has been used as a substrate for the synthesis of novel compounds, as a catalyst in organic reactions, and as a reagent for the determination of the structure of complex molecules. 6-CFBS has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of 6-CFBS is not yet fully understood. However, it is believed that the compound is capable of forming a complex with a target molecule, which then leads to a change in the structure of the target molecule. This change in structure can then lead to a change in the activity of the target molecule, which can then lead to a desired effect.
Biochemical and Physiological Effects
The effects of 6-CFBS on biochemical and physiological processes are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 and the enzyme responsible for the synthesis of cholesterol. It has also been shown to have an effect on the expression of certain genes, as well as on the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-CFBS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low environmental impact. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
The potential applications of 6-CFBS are far-reaching, and there are numerous future directions that can be explored. These include further research into its mechanism of action, its potential use in drug discovery, and its potential use as a catalyst in organic reactions. Additionally, further research into its biochemical and physiological effects can be conducted, as well as research into its potential use as a reagent for the determination of the structure of complex molecules. Finally, further research into its potential advantages and limitations for laboratory experiments can be conducted.
Métodos De Síntesis
6-CFBS is synthesized from the reaction of 3-fluorobenzenesulfonyl chloride and 6-chloro-2-hydroxychromene in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then isolated by filtration.
Propiedades
IUPAC Name |
6-chloro-3-(3-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMUPCOFRKDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515363.png)
![6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515371.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)
![3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515405.png)
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6515410.png)
![N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515411.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515418.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515425.png)
![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)
![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)
![3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6515440.png)


